Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Overview
Description
“Methyl 4-aminopiperidine-4-carboxylate dihydrochloride” is a chemical compound with the molecular formula C7H14N2O2 . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “Methyl 4-aminopiperidine-4-carboxylate dihydrochloride” is represented by the InChI code: 1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H . This indicates that the molecule consists of a piperidine ring with an amino group at the 4th position and a carboxylate ester group at the same position .Physical And Chemical Properties Analysis
“Methyl 4-aminopiperidine-4-carboxylate dihydrochloride” is a powder with a molecular weight of 231.12 . The InChI key for this compound is WSZRCPOUAKWVDF-UHFFFAOYSA-N .Scientific Research Applications
Chemical Properties
“Methyl 4-aminopiperidine-4-carboxylate dihydrochloride” has a CAS Number of 161315-19-1 and a molecular weight of 231.12 . It is a powder at room temperature .
Storage and Safety
This compound is stored at room temperature . It has a GHS07 signal word warning, with hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Reactant for C-2 Arylation of Piperidines
“Methyl 4-aminopiperidine-4-carboxylate dihydrochloride” is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
Synthesis of Antitubercular Agents
This compound is used as a reactant for the synthesis of antitubercular agents .
Synthesis of Aminopyrazine Inhibitors
“Methyl 4-aminopiperidine-4-carboxylate dihydrochloride” is also used in the synthesis of aminopyrazine inhibitors .
Synthesis of Orally Available Naphthyridine Protein Kinase D Inhibitors
This compound is used in the synthesis of orally available naphthyridine protein kinase D inhibitors .
Scalable Catalyst from Asymmetric Hydrogenation of Sterically Demanding Aryl Enamide
“Methyl 4-aminopiperidine-4-carboxylate dihydrochloride” is used as a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-aminopiperidine-4-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRCPOUAKWVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |
CAS RN |
161315-19-1 | |
Record name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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